3-Methyl-1-pentyne

Catalog No.
S3347281
CAS No.
922-59-8
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-pentyne

CAS Number

922-59-8

Product Name

3-Methyl-1-pentyne

IUPAC Name

3-methylpent-1-yne

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3

InChI Key

PLHJCCHSCFNKCC-UHFFFAOYSA-N

SMILES

CCC(C)C#C

Canonical SMILES

CCC(C)C#C

3-Methyl-1-pentyne, also known as (3S)-3-methylpent-1-yne, is an organic compound with the molecular formula C6_6H10_{10}. It features a triple bond between the first and second carbon atoms, making it an alkyne. The molecular weight of 3-methyl-1-pentyne is approximately 82.14 g/mol. Its structure includes six carbon atoms and ten hydrogen atoms, characterized by a linear arrangement with a methyl group attached to the third carbon of the pentyne chain. The compound is flammable and poses irritant hazards, necessitating careful handling in laboratory settings .

Chemical Properties

  • Molecular Formula: C6_6H10_{10}
  • Molecular Weight: 82.1436 g/mol
  • Boiling Point: Approximately 60 °C at 760 mmHg
  • Melting Point: Estimated at -102.93 °C
  • Density: 0.866 g/mL at 25 °C
  • Flash Point: 27 °C (closed cup) .

3-Methyl-1-pentyne itself is not widely studied in biological systems. Its mechanism of action wouldn't be directly relevant in scientific research. However, the mechanisms of reactions it participates in, like Sonogashira coupling, are well-established in organic chemistry [].

  • Information on specific safety hazards associated with 3-Methyl-1-pentyne is limited. However, as with most organic compounds, it's advisable to handle it with proper laboratory precautions, including gloves, safety glasses, and working in a fume hood.
  • Alkynes in general are flammable and can react exothermically (with release of heat) upon combustion.
Typical of alkynes, including:

  • Hydrogenation: This reaction involves the addition of hydrogen to convert the alkyne into an alkene or alkane.
  • Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihalides.
  • Hydroboration-Oxidation: This two-step reaction can convert the alkyne into an alcohol.
  • Nucleophilic Addition Reactions: It can act as a nucleophile in reactions with electrophiles due to the presence of the triple bond.

These reactions are significant for synthesizing more complex organic molecules and functional groups .

While specific biological activities of 3-methyl-1-pentyne are not extensively documented, its derivatives and related compounds have been studied for various pharmacological properties. For instance, compounds derived from alkynes are often explored for their potential as anti-cancer agents or as inhibitors in biochemical pathways. The compound's structural characteristics may allow it to interact with biological macromolecules, although further research is needed to elucidate specific interactions and effects .

3-Methyl-1-pentyne can be synthesized through several methods:

  • Alkylation of Terminal Alkynes: Reacting a terminal alkyne with a suitable alkyl halide under basic conditions can yield 3-methyl-1-pentyne.
  • Dehydrohalogenation: Starting from a corresponding haloalkane, elimination reactions can produce the desired alkyne.
  • Sonogashira Coupling: This method involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst.
  • Hydrocarbon Rearrangement: Certain rearrangement reactions on simpler hydrocarbons can also yield this compound .

3-Methyl-1-pentyne finds applications in several fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the production of polymers and other materials due to its reactivity.
  • Research

Interaction studies involving 3-methyl-1-pentyne primarily focus on its reactivity with other chemical species rather than biological interactions. Research has indicated that it can react with various electrophiles and nucleophiles, which is essential for understanding its role in synthetic organic chemistry. Additionally, studies on derivatives may provide insights into potential biological interactions, but detailed investigations specifically on 3-methyl-1-pentyne remain limited .

Several compounds share structural similarities with 3-methyl-1-pentyne, including:

Compound NameMolecular FormulaUnique Features
1-PentyneC5_5H8_8Simple terminal alkyne without branching
2-Methyl-1-butyneC5_5H8_8Branching occurs at the second carbon
3-HexyneC6_6H10_{10}Longer carbon chain with a similar triple bond
2-PentyneC5_5H8_8Another branched alkyne differing in position

Uniqueness of 3-Methyl-1-Pentyne

3-Methyl-1-pentyne's uniqueness lies in its specific branching at the third carbon, which influences its physical properties and reactivity compared to straight-chain or differently branched alkynes. This structural arrangement contributes to its utility in synthetic applications and distinguishes it from other similar compounds .

XLogP3

2.2

Other CAS

922-59-8

Wikipedia

3-Methyl-1-pentyne

Dates

Modify: 2023-08-19

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